molecular formula C15H26N4O2S B6197469 5-amino-N,N-diethyl-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide CAS No. 57730-79-7

5-amino-N,N-diethyl-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide

Cat. No.: B6197469
CAS No.: 57730-79-7
M. Wt: 326.5
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Description

5-amino-N,N-diethyl-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a benzene ring substituted with an amino group, a diethylamino group, and a methylpiperazinyl group, along with a sulfonamide functional group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N,N-diethyl-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the benzene ring substituted with the necessary functional groups. Common starting materials include aniline derivatives and sulfonyl chlorides.

    Formation of the Sulfonamide Group: The sulfonamide group is introduced by reacting the aniline derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the sulfonamide intermediate reacts with 4-methylpiperazine.

    Final Amination:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, and distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperazine groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines.

    Substitution: The benzene ring and piperazine moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: N-oxides, sulfoxides.

    Reduction Products: Amines, de-sulfonated derivatives.

    Substitution Products: Halogenated or alkylated benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-N,N-diethyl-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a ligand in receptor binding studies.

Medicine

Medically, this compound is explored for its pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-amino-N,N-diethyl-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The piperazine ring may interact with receptor sites, modulating their function. These interactions can lead to changes in cellular pathways, affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-amino-N,N-diethyl-2-(4-methylpiperazin-1-yl)benzene-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    5-amino-N,N-diethyl-2-(4-methylpiperazin-1-yl)benzene-1-phosphonate: Contains a phosphonate group, offering different reactivity.

    5-amino-N,N-diethyl-2-(4-methylpiperazin-1-yl)benzene-1-thiol: Features a thiol group, providing distinct chemical properties.

Uniqueness

The uniqueness of 5-amino-N,N-diethyl-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide lies in its combination of functional groups, which confer specific reactivity and interaction capabilities. The presence of both the sulfonamide and piperazine groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

57730-79-7

Molecular Formula

C15H26N4O2S

Molecular Weight

326.5

Purity

0

Origin of Product

United States

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